5-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
5-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring:
- A nitro group (-NO₂) at the 5-position of the first phenyl ring.
- A pyrrolidin-1-ylsulfonyl group (-SO₂-pyrrolidine) at the 3'-position of the second phenyl ring.
- A carboxylic acid (-COOH) at the 3-position of the first phenyl ring.
Properties
IUPAC Name |
3-nitro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)14-8-13(9-15(10-14)19(22)23)12-4-3-5-16(11-12)26(24,25)18-6-1-2-7-18/h3-5,8-11H,1-2,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGURELVNSCCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692335 | |
| Record name | 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-89-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-nitro-3′-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Nitro Group: Nitration of the biphenyl core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The pyrrolidinylsulfonyl group can be introduced via a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Redox Reactions of the Nitro Group
The nitro group is highly electrophilic and participates in reduction and nucleophilic substitution reactions:
-
Catalytic Hydrogenation : Reduction of the nitro group to an amine (-NH₂) using H₂/Pd-C or other catalysts (e.g., Fe/HCl) yields 5-Amino-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid. This product could serve as an intermediate for further functionalization (e.g., acylation, alkylation).
-
Electrophilic Aromatic Substitution : The electron-withdrawing nitro group directs incoming electrophiles to meta/para positions on the biphenyl ring, though steric hindrance from the sulfonamide group may limit reactivity .
Decarboxylation of the Carboxylic Acid Moiety
The carboxylic acid group undergoes decarboxylation under specific conditions:
-
Photoredox Catalysis : Using an acridinium photooxidant (e.g., Fukuzumi catalyst) and Hünig’s base in trifluoroethanol, the carboxylic acid loses CO₂, forming 3'-(pyrrolidin-1-ylsulfonyl)-5-nitro-[1,1'-biphenyl]. This reaction is critical for generating hydrocarbon frameworks in synthetic chemistry .
-
Thermal Decarboxylation : Heating in the presence of copper or quinoline may also facilitate decarboxylation, though yields are typically lower compared to photoredox methods .
Sulfonamide Group Reactivity
The pyrrolidinylsulfonyl group exhibits moderate reactivity:
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl system allows for regioselective substitution:
Comparative Analysis with Structural Analogs
Key differences in reactivity compared to analogs (data synthesized from ):
| Compound | Functional Groups | Unique Reactivity |
|---|---|---|
| 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid | -NO₂, -COOH | Decarboxylation dominates; nitro reduction requires harsher conditions due to lack of sulfonamide electron withdrawal. |
| 5'-Chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | -NO₂, -Cl, -OH, -COOH | Hydroxyl group enables esterification; chlorine enhances electrophilic substitution selectivity. |
| 3-(Pyrrolidin-1-ylsulfonyl)pyridine | -SO₂-pyrrolidine | Lacks nitro and carboxylic acid groups; reactivity limited to sulfonamide hydrolysis or coordination. |
Mechanistic Insights and Challenges
-
Steric Hindrance : The pyrrolidinylsulfonyl group reduces accessibility to the biphenyl core, slowing reactions like nitration or halogenation .
-
Solubility : The carboxylic acid enhances aqueous solubility, facilitating reactions in polar solvents (e.g., DMSO, H₂O) .
-
Competing Pathways : Simultaneous reduction of nitro and decarboxylation may occur under reductive conditions, requiring careful optimization .
Scientific Research Applications
Organic Synthesis
5-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions such as:
- Nucleophilic Substitution: The nitro group can be reduced to amine functionalities, facilitating further functionalization.
- Coupling Reactions: It can be used in coupling reactions to form larger biphenyl derivatives.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Activity: Investigations are ongoing to determine its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological pathways relevant to disease mechanisms:
- Targeting Enzymes: The pyrrolidin-1-ylsulfonyl group may enhance binding affinity to certain enzymes, making it a candidate for drug development aimed at specific targets in cancer therapy or infectious diseases.
Case Studies
Several studies have highlighted the compound's applications:
Mechanism of Action
The mechanism of action of 5-Nitro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes. The carboxylic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with related molecules from the evidence:
Key Observations:
Biphenyl Core vs. Heterocyclic Cores :
- The target compound and Eltrombopag share a biphenyl backbone, which is critical for planar molecular interactions in pharmaceuticals. In contrast, the pyrazole () and pyrrolidone () derivatives rely on heterocyclic cores, altering solubility and binding profiles.
Sulfonyl vs. Sulfanyl Groups :
- The pyrrolidin-1-ylsulfonyl group in the target compound is more polar and electron-withdrawing than the 3-chlorophenylsulfanyl group in the pyrazole derivative . Sulfonyl groups enhance solubility but may reduce membrane permeability compared to sulfanyl (thioether) groups.
Nitro Group vs. Eltrombopag’s 2'-hydroxy group offers hydrogen-bonding capacity but lacks the nitro group’s electronic effects .
Carboxylic Acid Positioning: Both the target compound and Eltrombopag feature a carboxylic acid at the 3-position, facilitating salt formation (e.g., Eltrombopag’s ethanolamine salt) for improved bioavailability . The pyrrolidone derivative () places the carboxylic acid on a saturated ring, reducing aromatic conjugation .
Hypothesized Pharmacological Implications
While the target compound’s activity is unreported in the evidence, comparisons suggest:
- Target Engagement : The biphenyl-carboxylic acid scaffold is shared with Eltrombopag, a thrombopoietin receptor agonist . The nitro and sulfonyl groups in the target compound may redirect binding toward alternative targets (e.g., kinases or enzymes sensitive to electron-deficient aromatics).
- Metabolic Stability : The trifluoromethyl group in the pyrazole derivative () enhances lipophilicity and metabolic resistance . In contrast, the target compound’s polar sulfonyl group may favor renal excretion.
Biological Activity
5-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C17H16N2O6S
- Molecular Weight: 364.38 g/mol
- CAS Number: 53228955
The biological activity of 5-nitro compounds often involves redox reactions due to the presence of the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with various biological targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation: It can interact with receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that derivatives of 5-nitro compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines.
Case Study:
A study evaluated the anticancer effects of related nitro-substituted biphenyls on colorectal carcinoma cells (HCT-116) and epidermoid carcinoma cells (HEP2). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through specific pathways, such as the modulation of BRAF(V600E) signaling .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Nitro groups are known to enhance the activity of certain antibiotics by disrupting bacterial cell membranes or interfering with DNA synthesis.
Research Findings:
In vitro studies have shown that related compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating a strong potential for development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Enhances redox potential and reactivity |
| Pyrrolidinyl Sulfonyl | Increases binding affinity and selectivity |
| Carboxylic Acid | May enhance solubility and bioavailability |
Comparative Analysis
When compared to similar compounds, such as 3-Nitro-4'-(morpholin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol, the unique combination of functional groups in 5-nitro compounds provides distinct pharmacological properties that could be exploited for therapeutic purposes .
Q & A
Q. How do researchers address conflicting solubility data in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
